molecular formula C12H15N3O3 B1384364 3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid CAS No. 1049605-66-4

3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Cat. No. B1384364
M. Wt: 249.27 g/mol
InChI Key: XFIPPMPURUKLOE-UHFFFAOYSA-N
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Description

The compound “3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid” has a CAS Number of 1049605-66-4 . It has a molecular weight of 249.27 and its IUPAC name is 3-(1,3,4-trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H15N3O3/c1-6-8(4-5-9(16)17)12(18)13-11-10(6)7(2)14-15(11)3/h4-5H2,1-3H3,(H,13,18)(H,16,17) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.

Scientific Research Applications

  • Scientific Field : Chemistry and Biomedical Applications
    • Summary of Application : The compound belongs to a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • Methods of Application : The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The substituents present at positions N1, C3, C4, C5, and C6 can vary, which can influence the properties and applications of the resulting compound .
    • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
  • Scientific Field : Medicinal Chemistry
    • Summary of Application : This compound could potentially be used in the development of new drugs . The combination of the pyrazole ring with other groups provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .
    • Methods of Application : The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The substituents present at positions N1, C3, C4, C5, and C6 can vary, which can influence the properties and applications of the resulting compound .
    • Results or Outcomes : Some derivatives of this compound have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-(1,3,4-trimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-6-8(4-5-9(16)17)12(18)13-11-10(6)7(2)14-15(11)3/h4-5H2,1-3H3,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIPPMPURUKLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=C1C(=NN2C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Reactant of Route 2
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Reactant of Route 3
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Reactant of Route 4
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Reactant of Route 5
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Reactant of Route 6
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

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